![molecular formula C17H32O2 B13809034 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- CAS No. 71566-57-9](/img/structure/B13809034.png)
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is a heterocyclic compound featuring a six-membered ring with one oxygen atom and five carbon atoms This compound is part of the broader class of pyrans, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Additionally, the use of catalysts such as platinum or lanthanide triflates can facilitate the hydroalkoxylation of hydroxy olefins to produce tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using robust catalysts like cerium ammonium nitrate or silver triflate. These catalysts enable high-yield and stereoselective synthesis of tetrahydropyran derivatives under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-2-one derivatives.
Reduction: Hydrogenation of the compound can yield saturated tetrahydropyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the pyran ring .
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can have significant biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of other complex molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog with a saturated six-membered ring containing one oxygen atom.
2H-Pyran-2-one: A related compound with a carbonyl group, known for its photochemical properties.
4H-Pyran-4-one: Another analog with a different position of the oxygen atom and double bonds.
Uniqueness
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is unique due to the presence of the dodecenyloxy group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71566-57-9 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-[(E)-dodec-9-enoxy]oxane |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h3-4,17H,2,5-16H2,1H3/b4-3+ |
Clé InChI |
AVVCELTYKVUTOC-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCCCCCCOC1CCCCO1 |
SMILES canonique |
CCC=CCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)

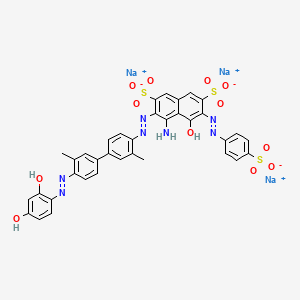

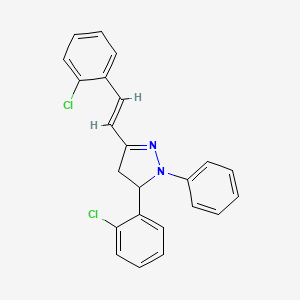
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)


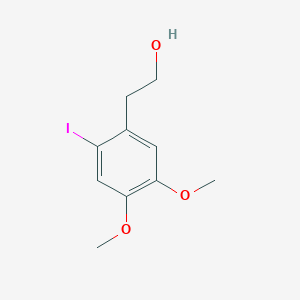
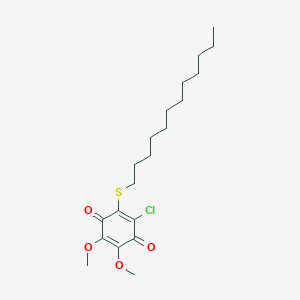
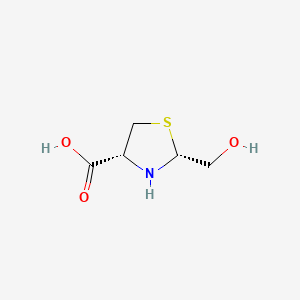
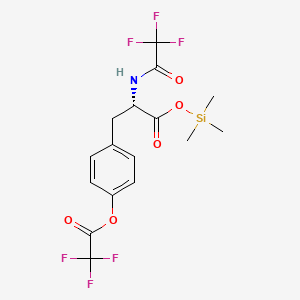
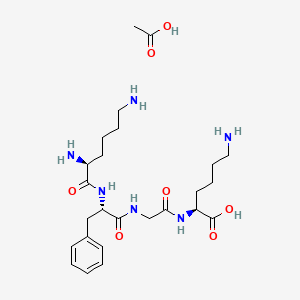
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)
